molecular formula C30H49N3O9S B1624468 Leukotriene C-3 CAS No. 77209-77-9

Leukotriene C-3

Cat. No. B1624468
CAS RN: 77209-77-9
M. Wt: 627.8 g/mol
InChI Key: AIJDQMYBRDJHHT-SJYCEDLTSA-N
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Description

Leukotriene C-3 is a type of leukotriene . Leukotrienes are biologically active eicosanoid lipid mediators that originate from oxidative metabolism of arachidonic acid .


Synthesis Analysis

Leukotrienes are synthesized from arachidonic acid by the action of 5-lipoxygenase in many inflammatory cells in the airways . Different leukocytes tend to predominantly produce a specific leukotriene, either leukotriene B (LTB) or the cysteinyl class of leukotrienes .


Molecular Structure Analysis

The molecular formula of Leukotriene C-3 is C30H49N3O9S . The exact mass is 627.31895132 g/mol . The structure of leukotriene receptors has been resolved, enhancing the rational design of potent antagonists and inverse agonists .


Chemical Reactions Analysis

Leukotrienes are involved in various inflammatory diseases, including asthma, allergic rhinitis, atopic dermatitis, allergic conjunctivitis, rheumatoid arthritis, anaphylaxis, chronic obstructive pulmonary disease (COPD), obliterative bronchiolitis after lung transplantation, and interstitial lung diseases .


Physical And Chemical Properties Analysis

The molecular weight of Leukotriene C-3 is 627.8 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 11 .

Scientific Research Applications

Medicinal Chemistry and Biological Evaluation

Leukotriene B(3) and B(4), which include C-3 analogues, are significant in inflammation processes. While their pro-inflammatory effects have been recognized, their role in host defense has only recently been acknowledged. They serve as potential therapeutic agents, limited by rapid metabolism. Stable analogues of these leukotrienes have been developed, and their medicinal chemistry and biological evaluation offer insights into therapeutic applications (Barth & Guiry, 2012).

Leukotriene Receptors as Drug Targets

Leukotrienes are mediators of allergic and inflammatory reactions and important drug targets. Inhibitors of leukotriene biosynthesis and antagonists of cysteinyl leukotriene receptors are used for asthma and allergic rhinitis. The identification of leukotriene receptors has led to new understandings of their pathophysiological roles, highlighting them as new drug targets (Yokomizo, Nakamura, & Shimizu, 2018).

Influence on Contractility of Inflamed Uteri

Leukotrienes C₄ (LTC₄) affect the contractility of inflamed porcine uteri, demonstrating that LTC₄ and LTD₄ can influence the contractile behavior of uterine tissue in inflammatory conditions (Jana, Jaroszewski, Czarzasta, & Markiewicz, 2015).

Potential Therapeutic Targets in Allergic Disorders

Leukotrienes play pivotal roles in acute and chronic inflammation and allergic diseases. They bind to specific G-protein-coupled receptors, exhibiting unique functions and expression patterns, and are involved in various allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis. This positions leukotrienes as potential targets for therapeutic applications in these disorders (Jo-Watanabe, Okuno, & Yokomizo, 2019).

Biosynthesis and Enzymatic Machinery

Leukotrienes, involved in inflammatory allergic diseases, contribute to low-grade inflammation in various diseases. Understanding the components of the leukotriene-synthesizing enzyme machinery offers opportunities for pharmacological intervention and new medicine development exploiting both anti-inflammatory and pro-resolving mechanisms (Haeggström, 2018).

Role in Pathological Neovascularization

Leukotrienes are implicated in the pathogenesis of degenerative diseases like diabetic retinopathy. Studies on leukotriene receptors, especially CysLT2R, have shown their involvement in retinal edema and pathological neovascularization, indicating their potential as targets in treating such conditions (Barajas‐Espinosa, Ni, Yan, Zarini, Murphy, & Funk, 2012).

Modulation of Dendritic Cells and Interleukin Balance

Leukotriene C4 modulates the function of dendritic cells, impacting their activation status. It stimulates endocytosis in these cells and affects the interleukin-12/interleukin-23 balance, which is crucial in immune responses. This suggests a role for leukotriene C4 in immune modulation and potentially in therapeutic applications for immune-related disorders (Alvarez, Amaral, Langellotti, & Vermeulen, 2011).

Leukotriene Synthase as a Drug Target

Leukotriene C4 synthase is a key enzyme in the synthesis of cysteinyl leukotrienes, playing a role in inflammation and related disorders. The recent elucidation of its crystal structure opens up possibilities for drugs targeting this enzyme, offering new avenues for anti-inflammatory drug development (Devi & Doble, 2012).

Leukotrienes in Tumor-Associated Inflammation

Leukotrienes, including C4, contribute to the low-grade inflammation observed in cardiovascular, neurodegenerative, and metabolic conditions, as well as cancer. They play roles in shaping the tumor microenvironment, promoting tumor growth and metastasis, indicating their potential as targets in cancer therapy (Tian, Jiang, Kim, Guan, Nicolls, & Rockson, 2020).

Reducing Cardiovascular and Cerebrovascular Risks

Leukotrienes, implicated in vascular inflammation, may have a role in reducing cardiovascular and cerebrovascular risks. Studies suggest that leukotriene receptor antagonists could be beneficial in mitigating risks associated with cardiovascular diseases (Hoxha, Lewis-Mikhael, & Bueno-Cavanillas, 2018).

Safety And Hazards

According to the safety data sheet, Leukotriene C-3 has been classified as having acute toxicity, both oral and inhalation, and can cause skin and eye irritation .

Future Directions

Leukotriene signaling contributes to the active tumor microenvironment, promoting tumor growth and resistance to immunotherapy . This suggests that leukotriene signaling pathways could be harnessed in cancer therapeutics .

properties

IUPAC Name

(5S,7E,9E,11E)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+/t22-,23-,24-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJDQMYBRDJHHT-SJYCEDLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C=C/C=C/C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leukotriene C-3

CAS RN

77209-77-9
Record name Leukotriene C-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077209779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
LE Appelgren, S Hammarström - Journal of Biological Chemistry, 1982 - Elsevier
… RESULTS Recently, the metabolism of [5,6,8,9,11,12-3H6]leukotriene C 3 wasinvestigated in the guineapig.Radioactivitywas The results of distribution analyses by whole body autora(…
Number of citations: 127 www.sciencedirect.com
S Hammarström, K Bernström, L Örning… - Biochemical and …, 1981 - Elsevier
… [5,6,8,9,11,12- 3 H 6 ] Leukotriene C 3 (5 μCi) was injected … , suggesting that leukotriene C 3 was rapidly eliminated from … The results indicate that leukotriene C 3 is rapidly transformed …
Number of citations: 84 www.sciencedirect.com
EJ Corey, DA Clark, A Marfat, G Goto - Tetrahedron Letters, 1980 - Elsevier
Syntheses are described for the “slow reacting substances” 11- trans -leukotriene C (3) (previously known as leukotriene C-2) and leukotriene D (4), the cys-gly analog of leukotriene C (…
Number of citations: 101 www.sciencedirect.com
K Ormstad, N Uehara, S Orrenius, L Örning… - Biochemical and …, 1982 - Elsevier
… leukotriene C 3 was efficiently taken up by the isolated, perfused rat liver and excreted into the bile. The isolated, perfused kidney eliminated leukotriene C 3 … took up leukotriene C 3 , …
Number of citations: 69 www.sciencedirect.com
S Hammarström - Journal of Biological Chemistry, 1981 - Elsevier
5,8,11-Eicosatrienoic acid was converted by mouse mastocytoma cells stimulated with ionophore A23187 to two slow reacting substances. These were characterized by spectroscopy …
Number of citations: 101 www.sciencedirect.com
S Hammarström, JM Lundberg, XY Hua… - Journal of Allergy and …, 1984 - Elsevier
… The effects were widespread, with intensity differences between different vascular beds, which in part reflected the tissue distribution of tritium-labeled leukotriene C 3 in mice. Local …
Number of citations: 11 www.sciencedirect.com
C Ghiglieri-Bertez, JP Cristol, C Bonne - Biochimica et Biophysica Acta …, 1986 - Elsevier
A specific, high-affinity binding site for leukotriene C 4 was identified in human erythrocyte particulate fraction and in vesicle preparation. The binding was saturable, reversible and …
Number of citations: 12 www.sciencedirect.com
M Bäck - Life sciences, 2002 - Elsevier
Cysteinyl-leukotrienes, ie leukotriene (LT) C 4 , D 4 and E 4 , are inflammatory mediators and potent airway- and vasoconstrictors. Two different cysteinyl-leukotriene receptors, CysLT 1 …
Number of citations: 104 www.sciencedirect.com
N Uehara, K Ormstad, L Örning… - Biochimica et Biophysica …, 1983 - Elsevier
… This route was previously found to be a major one for elimination of leukotriene C 3 in mice … port of leukotriene C 3 by about 60%, suggesting that the uptake of leukotriene C 3 is due to …
Number of citations: 72 www.sciencedirect.com
J Rokach, RN Young, M Kakushima - Tetrahedron Letters, 1981 - Elsevier
The acetonides of D- or L-glyceraldehyde are chiral synthons for an efficient and versatile synthesis of the natural leukotrienes A 4 , C 4 , D 4 , E 4 and equally can be used to prepare …
Number of citations: 75 www.sciencedirect.com

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